![molecular formula C20H19FN4OS B4890376 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4890376.png)

2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

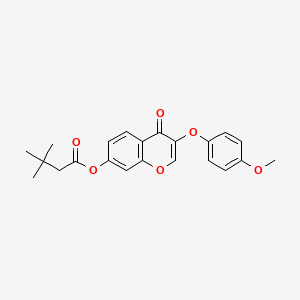

2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide, also known as ABT-199, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, including hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for these cancers.

Wirkmechanismus

2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide selectively binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins and promoting apoptosis in cancer cells. By inhibiting BCL-2, 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide induces mitochondrial outer membrane permeabilization (MOMP) and activates the caspase cascade, leading to cell death.

Biochemical and physiological effects:

In addition to its anti-tumor effects, 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide has been shown to have other biochemical and physiological effects. For example, 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide has been shown to induce platelet apoptosis, which may contribute to thrombocytopenia in patients receiving the drug. 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide has also been shown to cause tumor lysis syndrome (TLS) in some patients, which is a potentially life-threatening condition caused by the rapid breakdown of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide has several advantages for laboratory experiments, including its high selectivity for BCL-2 and its ability to induce apoptosis in cancer cells. However, 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide also has some limitations, such as its potential to cause TLS and its narrow therapeutic window. Additionally, 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide may not be effective in cancers that do not overexpress BCL-2.

Zukünftige Richtungen

There are several future directions for research on 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell survival. Another area of interest is the identification of biomarkers that can predict response to 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide, which could help guide patient selection for treatment. Finally, there is ongoing research to develop next-generation BCL-2 inhibitors with improved selectivity and efficacy.

Synthesemethoden

The synthesis of 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide involves several steps, starting with the reaction of 4-allyl-5-benzyl-1,2,4-triazole-3-thiol with 2-chloro-N-(3-fluorophenyl)acetamide to form 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide. The compound is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. In preclinical studies, 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide has been shown to induce apoptosis in cancer cells overexpressing BCL-2, including CLL and NHL cells. In clinical trials, 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide has demonstrated high response rates and durable remissions in patients with relapsed or refractory CLL and NHL.

Eigenschaften

IUPAC Name |

2-[(5-benzyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4OS/c1-2-11-25-18(12-15-7-4-3-5-8-15)23-24-20(25)27-14-19(26)22-17-10-6-9-16(21)13-17/h2-10,13H,1,11-12,14H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGXTWIPSZCLLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4890331.png)

![beta-hydroxy-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B4890339.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B4890344.png)

![N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4890358.png)

![{4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol](/img/structure/B4890380.png)

![5-[(5-bromo-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890384.png)

![2-[2-(3,4-dimethoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4890395.png)